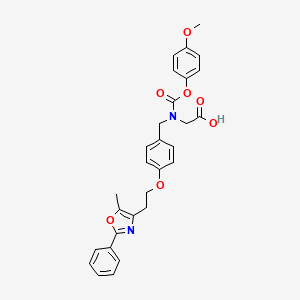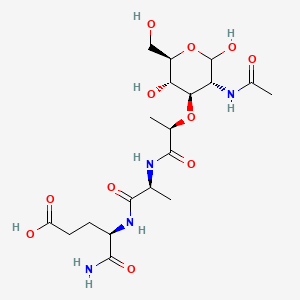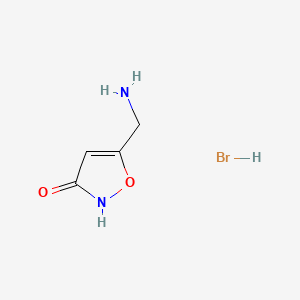
萘丙胺
概述
描述
萘丙胺是一种选择性全身酰胺类除草剂,用于防治多种一年生禾本科和阔叶杂草。 它通常用于蔬菜、果树、灌木、藤本植物、草莓、向日葵、烟草、橄榄和薄荷等作物种植的土壤中 . 萘丙胺有多种剂型,包括乳油、可湿性粉剂、颗粒剂和悬浮剂 .
科学研究应用
萘丙胺具有广泛的科学研究应用:
5. 作用机理
萘丙胺通过抑制植物中超长链脂肪酸的合成来发挥除草作用。 这种抑制破坏了细胞膜的形成和功能,导致易感杂草死亡 . 所涉及的分子靶点和途径包括负责脂肪酸延伸的酶。
作用机制
Napropamide, also known as Napropamid, is a widely used herbicide . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Napropamide primarily targets the very-long-chain fatty acid (VLCFA) synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum . This enzyme plays a crucial role in the biosynthesis of VLCFAs in plants .
Mode of Action
The mode of action of Napropamide involves the inhibition of the VLCFA synthase . This enzyme is a condensing enzyme that relies on a conserved, reactive cysteinyl sulfur in its active site that performs a nucleophilic attack on either the natural substrate (fatty acyl-CoA) or the herbicide . By inhibiting this enzyme, Napropamide disrupts the normal biosynthesis of VLCFAs, which are essential for various cellular functions in plants .
Biochemical Pathways
The inhibition of VLCFA synthase by Napropamide affects the biosynthesis of VLCFAs, which are crucial components of plant cell membranes and are involved in various cellular processes . The disruption of these biochemical pathways leads to the inhibition of shoot development in susceptible species, thereby preventing weed emergence and growth .
Pharmacokinetics
Napropamide is moderately soluble in water and quite volatile . It is moderately persistent in soil systems, and under certain conditions, it may be persistent in water .
Result of Action
The primary result of Napropamide’s action is the inhibition of weed emergence and growth . By disrupting the biosynthesis of VLCFAs, Napropamide inhibits the development of shoots in susceptible species . This leads to a reduction in weed populations, thereby aiding in the management of weed infestations in various crops .
Action Environment
The action, efficacy, and stability of Napropamide can be influenced by various environmental factors. For instance, its persistence in soil systems and potential persistence in water suggest that soil composition and moisture levels can impact its effectiveness . Additionally, its volatility indicates that atmospheric conditions may also play a role in its action .
生化分析
Biochemical Properties
Napropamide plays a significant role in biochemical reactions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for cell membrane integrity and function . It interacts with enzymes such as amidohydrolase and dioxygenase, which are involved in its catabolism . These interactions lead to the formation of various metabolites, including glucuronide conjugates . The herbicide’s ability to inhibit VLCFA synthesis disrupts cell elongation and division, thereby preventing weed growth.
Cellular Effects
Napropamide has profound effects on various types of cells and cellular processes. In plant cells, it inhibits root cell elongation and disrupts growth by preventing the synthesis of VLCFAs . This inhibition leads to structural changes in the root meristem, including an increase in root diameter and the number of cortical parenchyma cell files . Additionally, Napropamide affects cell signaling pathways and gene expression related to cell division and elongation . In mammalian cells, it exhibits low toxicity but can cause skin and eye irritation .
Molecular Mechanism
At the molecular level, Napropamide exerts its effects by binding to and inhibiting enzymes involved in VLCFA synthesis . This inhibition prevents the formation of essential fatty acids required for cell membrane construction, leading to disrupted cell growth and division . The herbicide’s molecular structure allows it to interact with specific binding sites on these enzymes, effectively blocking their activity . Additionally, Napropamide’s enantioselective properties influence its interaction with biomolecules, with the (S)-enantiomer being preferentially catabolized .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Napropamide change over time due to its stability and degradation properties. Napropamide is moderately persistent in soil, with a half-life of approximately 28 days on the soil surface . Over time, it undergoes microbial degradation, leading to the formation of various metabolites . Long-term exposure to Napropamide can result in the accumulation of these metabolites, which may have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of Napropamide vary with different dosages in animal models. At low doses, it exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reproductive and developmental toxicity . Studies have shown that Napropamide’s toxicity is dose-dependent, with higher doses leading to more severe effects on cellular and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which Napropamide exerts its herbicidal activity without causing significant toxicity .
Metabolic Pathways
Napropamide is involved in several metabolic pathways, including its catabolism by amidohydrolase and dioxygenase enzymes . These enzymes facilitate the breakdown of Napropamide into various metabolites, which are then further processed through glucuronidation . The herbicide’s metabolism in mammals involves extensive enterohepatic circulation, with rapid excretion through urine and feces . The metabolic pathways of Napropamide also influence its overall efficacy and toxicity in different organisms .
Transport and Distribution
Within cells and tissues, Napropamide is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, where it accumulates and exerts its herbicidal effects . The transport of Napropamide is influenced by its lipophilicity and the presence of specific transporters and binding proteins . In soil, its mobility is affected by factors such as clay and organic matter content, which can reduce its movement and enhance its adsorption .
Subcellular Localization
Napropamide’s subcellular localization plays a crucial role in its activity and function. In plant cells, it localizes to the root meristem, where it inhibits cell division and elongation . The herbicide’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications may also affect its localization and activity within the cell .
准备方法
萘丙胺的合成涉及几个关键步骤:
起始原料: 该过程以-氯丙酸开始。
酰氯的形成: -氯丙酸被转化为相应的酰氯。
酰胺的形成: 然后将酰氯与二乙胺反应形成酰胺。
最终偶联: 酰胺最终与1-萘酚反应生成萘丙胺.
工业生产方法通常遵循类似的合成路线,但针对大规模生产进行了优化,以确保效率和成本效益。
化学反应分析
萘丙胺会发生各种化学反应,包括:
氧化: 萘丙胺可以被氧化生成2-(萘-1-氧基)丙酸 (NOPA).
水解: 萘丙胺中的酰胺键在酸性或碱性条件下可以水解,生成相应的羧酸和胺。
取代: 萘丙胺可以在特定条件下发生取代反应,其中萘基可以被其他官能团取代。
这些反应中常用的试剂和条件包括用于水解的强酸或碱,以及用于氧化反应的氧化剂。这些反应形成的主要产物通常是相应的酸和胺。
相似化合物的比较
萘丙胺经常与其他酰胺类除草剂进行比较,例如:
甲霜灵: 一种手性酰胺类杀菌剂,用于防治卵菌引起的疾病.
三环唑: 一种三唑类杀菌剂,用于防治作物真菌病害.
咪鲜胺: 另一种具有类似应用的三唑类杀菌剂.
萘丙胺的独特之处在于其针对超长链脂肪酸合成的特定作用方式,使其对多种杂草特别有效。此外,其选择性全身特性使其能够在各种作物中使用,而不会对植物本身造成重大损害。
属性
IUPAC Name |
N,N-diethyl-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVAROIGSFCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024211 | |
| Record name | Napropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB] | |
| Record name | Napropamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C | |
| Record name | NAPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8X10-5 mg/l @ 25 °C | |
| Record name | NAPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C | |
| Record name | Napropamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NAPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure | |
CAS No. |
15299-99-7 | |
| Record name | Napropamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15299-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Napropamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015299997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napropamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Napropamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56M9401K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C) | |
| Record name | NAPROPAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)









